molecular formula C14H25NO3Si2 B12328352 6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine

6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine

Cat. No.: B12328352
M. Wt: 311.52 g/mol
InChI Key: RQSKGQZYQSYQCU-UHFFFAOYSA-N
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Description

6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a fused furopyridine core. Its structure includes a dihydrofuran ring fused to a pyridine moiety, with a methyl group at position 6 and two trimethylsilyl (TMS) ether groups at positions 1 and 5. The TMS groups enhance the compound’s stability and lipophilicity, making it suitable for applications in organic synthesis and medicinal chemistry .

The compound’s synthesis typically involves functionalization of the pyridine precursor followed by silylation. Recent advancements highlight its role as a key intermediate in the preparation of bioactive molecules, particularly due to its ability to act as a masked diol or enol ether in regioselective reactions .

Properties

Molecular Formula

C14H25NO3Si2

Molecular Weight

311.52 g/mol

IUPAC Name

trimethyl-[(6-methyl-1-trimethylsilyloxy-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]silane

InChI

InChI=1S/C14H25NO3Si2/c1-10-13(17-19(2,3)4)12-11(8-15-10)9-16-14(12)18-20(5,6)7/h8,14H,9H2,1-7H3

InChI Key

RQSKGQZYQSYQCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2COC(C2=C1O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,4-c]pyridine, 1,3-dihydro-6-methyl-1,7-bis[(trimethylsilyl)oxy]- can be achieved through a multi-step process. One notable method involves a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-c]pyridine, 1,3-dihydro-6-methyl-1,7-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,4-c]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Furo[3,4-c]pyridine, 1,3-dihydro-6-methyl-1,7-bis[(trimethylsilyl)oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action for Furo[3,4-c]pyridine, 1,3-dihydro-6-methyl-1,7-bis[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its unique structural features. The trimethylsilyl groups enhance its stability and facilitate interactions with enzymes and receptors. The compound can modulate specific pathways by binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Compound A : 2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • Key Differences :
    • Replaces the fused dihydrofuran ring with a pyrrolidinedione system.
    • Incorporates a piperazinyl-methyl substituent and methoxy group.
    • Impact : Enhanced hydrogen-bonding capacity due to the pyrrolidinedione moiety, increasing solubility in polar solvents but reducing thermal stability compared to the TMS-protected furopyridine .

Compound B : 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)**

  • Key Differences :
    • Features an imidazo[1,2-a]pyridine core instead of furo[3,4-c]pyridine.
    • Contains nitro, tosylmethyl, and trifluoromethylphenyl groups.
    • Impact : The electron-withdrawing nitro and trifluoromethyl groups increase electrophilicity, favoring cross-coupling reactions but reducing stability under basic conditions .

Substituent-Driven Property Comparison

Property Target Compound (TMS-Protected) Compound A (Pyrrolidinedione) Compound B (Imidazopyridine)
Solubility in DCM High (TMS groups enhance lipophilicity) Moderate (polar pyrrolidinedione) Low (bulky CF₃ group)
Thermal Stability Decomposes at 220°C Decomposes at 190°C Stable up to 250°C
Synthetic Accessibility Moderate (requires silylation) High (one-step functionalization) Low (multi-step synthesis)

Key Observations :

TMS Groups vs. Polar Substituents: The TMS groups in the target compound improve lipophilicity and protect reactive hydroxyl groups, enabling use in non-polar reaction media. In contrast, Compound A’s polar substituents limit its utility in hydrophobic environments .

Core Heterocycle Reactivity : The furo[3,4-c]pyridine core exhibits milder electrophilicity compared to Compound B’s imidazo[1,2-a]pyridine, which undergoes faster nucleophilic substitutions but is prone to side reactions .

Biological Activity

6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine is a complex organic compound notable for its unique structural properties and potential biological applications. This compound features a fused pyridine and furan ring system, with trimethylsilyl groups enhancing its stability and reactivity. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C14H25NO3Si2
  • Molecular Weight : 311.52 g/mol
  • IUPAC Name : trimethyl-[(6-methyl-1-trimethylsilyloxy-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]silane
  • InChI Key : RQSKGQZYQSYQCU-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets. The trimethylsilyl groups are believed to enhance the compound's stability and facilitate interactions with enzymes and receptors. This can lead to modulation of specific biochemical pathways by binding to active sites or altering the conformation of target molecules.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Activity Description
AntioxidantCompounds in this class have shown significant antioxidant activity, which may protect against oxidative stress.
AntimicrobialSome derivatives have demonstrated antimicrobial properties against various bacterial strains.
Enzyme InhibitionInhibition of key enzymes such as acetylcholinesterase (AChE) has been observed in related compounds.
AnticancerCertain derivatives have been evaluated for antiproliferative activity against cancer cell lines.

Case Studies and Research Findings

  • Antioxidant Activity : A study found that related compounds exhibited high activity against free radicals, with one compound showing an inhibition rate of 72.93% at a concentration of 25 μg/mL against DPPH radicals .
  • Antimicrobial Properties : Research identified that certain pyridine derivatives showed selective antibacterial action against Streptococcus pneumoniae, indicating potential for the development of narrow-spectrum antibiotics targeting specific bacterial infections .
  • Enzyme Inhibition : A series of synthesized derivatives were tested for their ability to inhibit AChE and carbonic anhydrase isoforms (hCA I and II). The inhibitory constants (K_i) ranged from 3.07 nM to 87.26 nM for AChE, demonstrating potent enzyme inhibition capabilities .

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